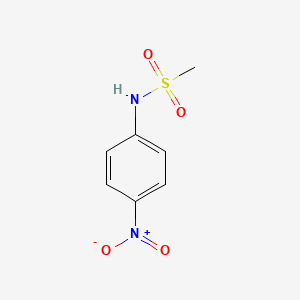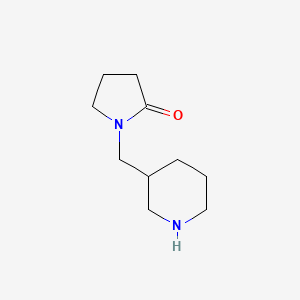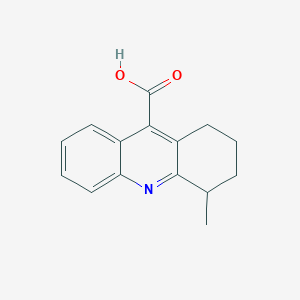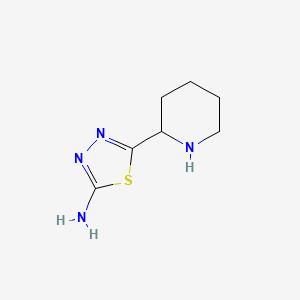
7-Acetoxy-1-methylquinolinium iodide
Overview
Description
7-Acetoxy-1-methylquinolinium iodide, also known as AMQI, is a fluorogenic substrate for cholinesterase . It hydrolyzes to highly fluorescent 7-hydroxy-1-methyl quinolinium iodide . The compound is synthetic and is usually available in solid form .
Molecular Structure Analysis
The molecular formula of 7-Acetoxy-1-methylquinolinium iodide is C12H12INO2 . It has a molecular weight of 329.13 . The structure includes a quinolinium core with a methyl group at the 1-position and an acetoxy group at the 7-position .Chemical Reactions Analysis
7-Acetoxy-1-methylquinolinium iodide is a substrate for cholinesterase . It undergoes hydrolysis to form highly fluorescent 7-hydroxy-1-methyl quinolinium iodide . This reaction is used in the fluorometric flow system for the detection and identification of inhibitors .Physical And Chemical Properties Analysis
7-Acetoxy-1-methylquinolinium iodide is a solid compound . It is soluble in DMSO . .Scientific Research Applications
Affinity Chromatography
AMQI is utilized in affinity chromatography as part of a strategy for the simultaneous screening and chemical characterization of bioactive compounds . This application is crucial in the field of drug discovery, where complex mixtures are analyzed to identify substances with biological activity. AMQI serves as a fluorescent substrate, which, upon interaction with specific enzymes, produces a fluorescent product that can be detected and quantified.
Enzyme Activity Assays
In postcolumn strategies for screening complex mixtures, AMQI can be employed in enzyme activity assays . These assays are designed to monitor the conversion of AMQI to its fluorescent product, thereby providing insights into the presence and activity of certain enzymes within a sample.
Drug Discovery
AMQI’s role as a fluorogenic substrate makes it valuable in drug discovery efforts, particularly in the identification of cholinesterase inhibitors . By producing a fluorescent signal upon enzymatic action, AMQI facilitates the discovery of compounds that can modulate cholinesterase activity, which is significant in conditions like Alzheimer’s disease.
Biological Screening
The compound’s ability to generate a detectable fluorescent signal upon enzymatic reaction makes it a useful tool for biological screening of complex mixtures . This application is essential for effect-directed analysis (EDA), where the goal is to pinpoint the biologically active substances within a sample.
Environmental Contamination Analysis
AMQI can be applied in the analysis of environmental samples to identify contaminants that exhibit biological activity . Its use in this field is part of a broader strategy to assess the impact of environmental contamination on biological systems and to track down the active substances responsible for observed effects.
Biochemical Research
In biochemical research, AMQI is used as a fluorogenic cholinesterase substrate . This application is important for studying the mechanisms of action of cholinesterase and its role in various biological processes.
Mechanism of Action
Target of Action
The primary target of 7-Acetoxy-1-methylquinolinium iodide (AMQI) is cholinesterase , an important enzyme in the nervous system . This enzyme plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter, thereby terminating the signal transmission at the synapses.
Mode of Action
AMQI acts as a fluorogenic substrate for cholinesterase . This means that it is a compound that the enzyme can act upon, leading to the production of a fluorescent product. The interaction of AMQI with cholinesterase results in its hydrolysis .
Biochemical Pathways
The hydrolysis of AMQI by cholinesterase leads to the production of a highly fluorescent compound, 7-hydroxy-1-methyl quinolinium iodide . This reaction is part of the broader cholinergic pathway, which is involved in many physiological processes, including muscle movement, breathing, heart rate, learning, and memory.
Result of Action
The hydrolysis of AMQI results in the production of a highly fluorescent compound . This fluorescence can be detected and measured (Ex = 320 nm, Em = 410 nm), providing a useful tool for identifying and detecting inhibitors of cholinesterase .
properties
IUPAC Name |
(1-methylquinolin-1-ium-7-yl) acetate;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO2.HI/c1-9(14)15-11-6-5-10-4-3-7-13(2)12(10)8-11;/h3-8H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUAVRXVEJBLFI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=CC=[N+]2C)C=C1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432378 | |
| Record name | 7-Acetoxy-1-methylquinolinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7270-83-9 | |
| Record name | 7-Acetoxy-1-methylquinolinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the compound 7-Acetoxy-1-methylquinolinium iodide (AMQI) relevant in yeast cell biology research?
A1: AMQI, alongside other ester-based compounds, is used as a substrate to assess esterase activity in yeast cells. This is important because researchers often utilize ester precursors of fluorescent or chromogenic probes to study various cellular processes. []
Q2: What challenges arise from the use of AMQI and similar compounds in comparing different yeast strains?
A2: Research has shown significant variation in esterase activity across different laboratory strains of Saccharomyces cerevisiae. [] This difference in hydrolytic activity towards compounds like AMQI means that direct comparisons of results obtained using these probes across different yeast strains should be made cautiously. The variation in esterase activity could lead to misinterpretations of experimental data if not accounted for in experimental design and data analysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



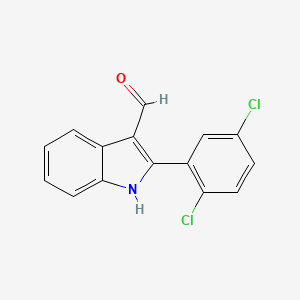

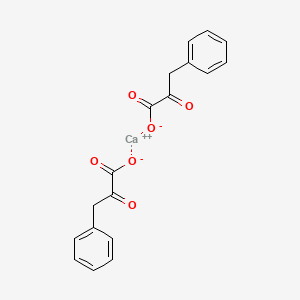

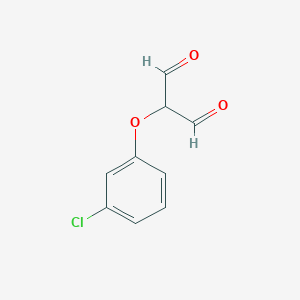
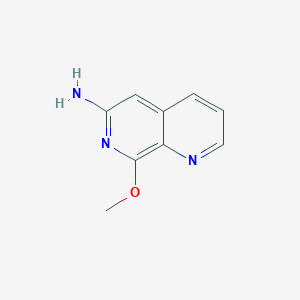
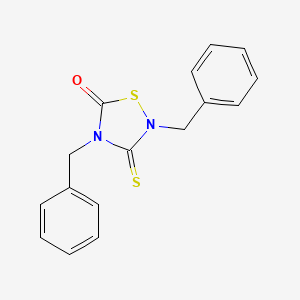
![2-(3-chlorophenyl)-3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]acrylonitrile](/img/structure/B1365947.png)

